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Introduction

(Rac)-Tivantinib (also known as ARQ 197) is a potent small molecule inhibitor that has been
extensively studied for its anti-tumor activities. Initially identified as a selective, non-ATP
competitive inhibitor of the c-MET receptor tyrosine kinase, further research has revealed a
dual mechanism of action that also involves the disruption of microtubule polymerization.[1][2]
[3][4] The c-MET signaling pathway, when activated by its ligand, hepatocyte growth factor
(HGF), plays a crucial role in cell proliferation, survival, migration, and invasion, and its
dysregulation is implicated in numerous cancers.[5][6][7][8] Tivantinib's ability to target both c-
MET and microtubules makes it a subject of significant interest in preclinical and clinical cancer
research.[2][3]

These application notes provide a comprehensive overview of the use of (Rac)-Tivantinib in in
vivo xenograft models, summarizing key quantitative data and providing detailed experimental
protocols to guide researchers in their study design.

Mechanism of Action
Tivantinib exerts its anti-tumor effects through two primary mechanisms:

e c-MET Inhibition: Tivantinib selectively binds to the inactive, unphosphorylated form of the c-
MET receptor, preventing its autophosphorylation and subsequent activation.[1] This
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blockade inhibits downstream signaling cascades, including the PISK-AKT, MEK-ERK, and

STAT3 pathways, thereby reducing cancer cell proliferation and survival.[1]

e Microtubule Disruption: Tivantinib also directly interacts with tubulin, inhibiting its

polymerization and leading to microtubule depolymerization.[1][2][3] This disruption of the

cytoskeleton induces a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[2][3]

[4]

Data Presentation: In Vivo Efficacy of Tivantinib

The following tables summarize the quantitative data from preclinical xenograft studies

investigating the anti-tumor efficacy of (Rac)-Tivantinib.
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Note: TGl is a measure of the reduction in tumor growth in treated animals compared to control

animals.
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Signaling Pathways and Experimental Workflow
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Caption: c-MET signaling pathway and the inhibitory action of Tivantinib.

Dual Mechanism of Tivantinib Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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